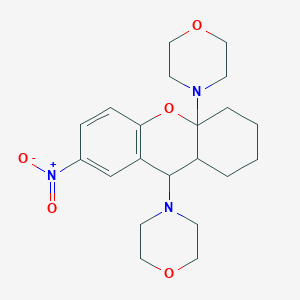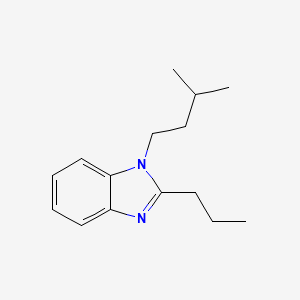
4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine, commonly known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is known to have potential therapeutic implications in various neurological disorders.
Mécanisme D'action
The NMDA receptor antagonist works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. The NMDA receptor antagonist binds to the receptor and prevents the influx of calcium ions into the cell. This, in turn, prevents the activation of various intracellular signaling pathways that lead to neuronal death.
Biochemical and Physiological Effects:
The NMDA receptor antagonist has been shown to have various biochemical and physiological effects. This compound can prevent excitotoxicity, which is a process of neuronal death caused by excessive stimulation of glutamate receptors. Additionally, the NMDA receptor antagonist has been shown to reduce inflammation and oxidative stress in the brain, which are two processes that are involved in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The NMDA receptor antagonist has several advantages for lab experiments. This compound is readily available and can be easily synthesized. Additionally, the NMDA receptor antagonist has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. The NMDA receptor antagonist can be toxic at high concentrations, and its effects on different cell types may vary.
Orientations Futures
There are several future directions for research on the NMDA receptor antagonist. One potential area of research is the development of more potent and selective NMDA receptor antagonists that have fewer side effects. Additionally, research can be focused on understanding the role of NMDA receptor antagonists in various neurological disorders and identifying potential therapeutic targets. Finally, research can be focused on developing novel drug delivery systems for NMDA receptor antagonists to improve their efficacy and reduce their toxicity.
Méthodes De Synthèse
The synthesis of 4,4'-(7-nitro-1,2,3,4,9,9a-hexahydro-4aH-xanthene-4a,9-diyl)dimorpholine involves the reaction of nitromethane with cyclopentadiene. The resulting product is then subjected to a Diels-Alder reaction with N-phenylmaleimide. The final product is obtained by reacting the intermediate product with morpholine in the presence of a catalyst.
Applications De Recherche Scientifique
The NMDA receptor antagonist has been extensively studied for its potential therapeutic implications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by excitotoxicity. Additionally, NMDA receptor antagonist has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
4-(4a-morpholin-4-yl-7-nitro-1,2,3,4,9,9a-hexahydroxanthen-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-24(26)16-4-5-19-17(15-16)20(22-7-11-27-12-8-22)18-3-1-2-6-21(18,29-19)23-9-13-28-14-10-23/h4-5,15,18,20H,1-3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKOELLDBHAPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-methoxybenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023576.png)
methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl){[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6023602.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6023615.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023629.png)
![3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B6023632.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)